molecular formula C11H7ClN4 B8701009 5-Chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

5-Chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8701009
M. Wt: 230.65 g/mol
InChI Key: OENVUBDOCPXNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

5-chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-10-9(8-4-2-1-3-5-8)6-16-11(15-10)13-7-14-16/h1-7H

InChI Key

OENVUBDOCPXNML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=N3)N=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.5 g 5,7-dichloro-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, 0.22 ml glacial acetic acid, 0.5 ml methanol, 3 ml THF and 366 mg of Zn/Cu pair are stirred for 3 h at ambient temperature. The mixture is filtered through celite, evaporated to dryness and the residue is purified on silica gel (dichloromethane/ethyl acetate) to yield the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Zn Cu
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 3-3 (100 mg, 0.37 mmol) in a co-solvent of AcOH (0.2 mL), MeOH (0.2 mL) and THF (1.2 mL) was added Zn/Cu pair (73 mg, 0.6 mmol) and the mixture was stirred at r.t. for 3 h. The mixture was filtered to remove the insoluble solid and the filtrate was diluted with 15 mL of DCM, the combined organic phase was washed with 0.1N HCl aq. and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep.TLC to give 43 mg of 3-4.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.